molecular formula C14H11Cl2NO3 B8654946 3,5-Dichloro-2'-hydroxy-4-methoxybenzanilide

3,5-Dichloro-2'-hydroxy-4-methoxybenzanilide

Cat. No.: B8654946
M. Wt: 312.1 g/mol
InChI Key: KAZRYSXTSWPHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2'-hydroxy-4-methoxybenzanilide is a useful research compound. Its molecular formula is C14H11Cl2NO3 and its molecular weight is 312.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

IUPAC Name

3,5-dichloro-N-(2-hydroxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C14H11Cl2NO3/c1-20-13-9(15)6-8(7-10(13)16)14(19)17-11-4-2-3-5-12(11)18/h2-7,18H,1H3,(H,17,19)

InChI Key

KAZRYSXTSWPHKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetylsalicylic acid (1.8 g.) was converted to its acid chloride by conventional method using thionyl chloride and dissolved in acetone (30 ml.). 4-Amino-2,6-dichloroanisole (2.13 g.) with N,N-dimethylaniline (1.27 ml.) was dissolved in acetone (25 ml.) to which, with stirring in the cold at 0°-10° C., the above acetone solution of acetylsalicyloyl chloride was added dropwise over 20-30 minutes. Reaction continued for 1-2 hours, then the solution was evaporated to dryness under reduced pressure, the residue being put in sodium hydroxide solution and gently agitated for 1-2 hours for cleavage of the acetyl group. After reaction was complete the solution was made acidic by the addition of 2 N hydrochloric acid and the precipitate which formed was collected by filtration and recrystallized from aqueous acetone to give needle-like crystals (2.0 g.) of 3,5-dichloro-2'-hydroxy-4-methoxybenzanilide. Yield 64%. The melting point of the product is 226° - 228° C.
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1.8 g
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acid chloride
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2.13 g
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1.27 mL
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25 mL
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30 mL
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